![molecular formula C12H22ClNO B3964932 2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride](/img/structure/B3964932.png)
2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride
概要
説明
2-Pyrrolidin-1-ylbicyclo[321]octan-8-ol;hydrochloride is a complex organic compound with a unique bicyclic structure It is characterized by the presence of a pyrrolidine ring attached to a bicyclo[321]octane framework, with an alcohol group at the 8th position and a hydrochloride salt form
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-ol typically involves multiple steps. One common route starts with the preparation of the bicyclo[3.2.1]octane core, followed by the introduction of the pyrrolidine ring and the alcohol group. Key reagents and conditions include:
Cyclopentadiene and Maleic Anhydride: These are used to form the bicyclic core through a Diels-Alder reaction.
Pyrrolidine: Introduced via nucleophilic substitution.
Oxidation and Reduction Steps: To introduce the alcohol group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The ketone can be reduced back to an alcohol using reducing agents like NaBH4 (Sodium borohydride).
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate).
Reducing Agents: NaBH4, LiAlH4 (Lithium aluminium hydride).
Solvents: Dichloromethane, ethanol.
Major Products
Oxidation: Formation of 2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-one.
Reduction: Reformation of 2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-ol.
科学的研究の応用
2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Studied for its effects on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: Potential use in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-ol involves its interaction with specific molecular targets. The pyrrolidine ring can interact with receptors or enzymes, potentially inhibiting their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and specificity. Pathways involved may include modulation of neurotransmitter systems or inhibition of metabolic enzymes.
類似化合物との比較
Similar Compounds
2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-one: Similar structure but with a ketone group instead of an alcohol.
2-Pyrrolidin-1-ylbicyclo[3.2.1]octane: Lacks the alcohol group, affecting its reactivity and applications.
Uniqueness
2-Pyrrolidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride is unique due to the presence of both the pyrrolidine ring and the alcohol group, which confer specific chemical properties and potential biological activities. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
特性
IUPAC Name |
2-pyrrolidin-1-ylbicyclo[3.2.1]octan-8-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO.ClH/c14-12-9-3-5-10(12)11(6-4-9)13-7-1-2-8-13;/h9-12,14H,1-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDOYOSOUNXBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCC3CCC2C3O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


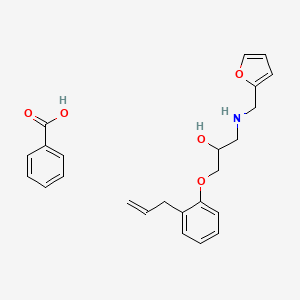
![Ethyl 2-[(2,4-dichloro-5-sulfamoylbenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3964880.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-nitrophenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964886.png)
![4-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B3964887.png)
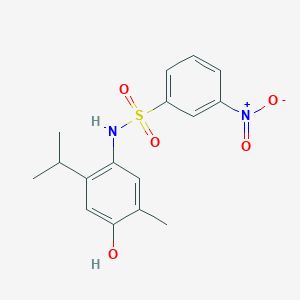
![(2E)-1-(3,4-dimethoxyphenyl)-3-{[2-(propan-2-yl)phenyl]amino}prop-2-en-1-one](/img/structure/B3964894.png)
![methyl 2-{[3-(naphthalen-2-yloxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B3964905.png)
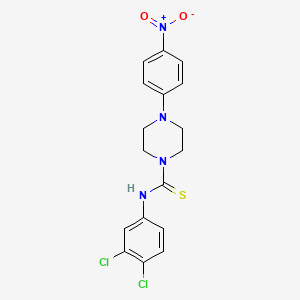
![2-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B3964920.png)
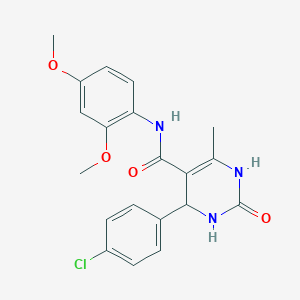

![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-bromobenzamide](/img/structure/B3964946.png)
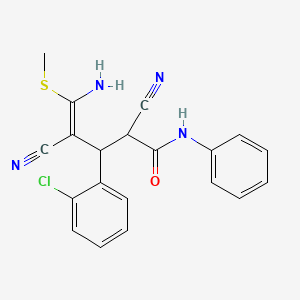
![N-benzyl-2,5-dichloro-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3964952.png)
